(1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodiazole ring substituted with a cyclopentyl group, a fluorine atom, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the formation of the benzodiazole core followed by the introduction of the cyclopentyl and fluorine substituents. The final step involves the introduction of the boronic acid group through a borylation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to modify the benzodiazole ring or other substituents.
Substitution: The fluorine atom or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group may yield alcohols or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to develop probes for imaging and diagnostic purposes. Its unique structure allows for the selective targeting of specific biomolecules, making it useful in studying biological pathways and disease mechanisms.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It also finds applications in the production of electronic components and sensors.
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)methanol
- (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)amine
- (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)carboxylic acid
Uniqueness
Compared to similar compounds, (1-Cyclopentyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a molecular probe in biological studies.
Properties
IUPAC Name |
(1-cyclopentyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-8-16-12-6-10(14(18)19)11(15)7-13(12)17(8)9-4-2-3-5-9/h6-7,9,18-19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOAHTWKCVMZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)C)C3CCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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